
4-Chloro-3-hydrazinylpyridine
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Overview
Description
4-Chloro-3-hydrazinylpyridine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both a chloro and a hydrazinyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-hydrazinylpyridine can be synthesized through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction typically occurs in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, within a temperature range of 0-150°C . The specific conditions depend on the structure of the initial halogen-substituted pyridine.
Industrial Production Methods
Industrial production methods for this compound often involve the reaction of 4-chloropyridine with hydrazine hydrate under controlled conditions. This process can be optimized for higher yields and purity by adjusting the reaction temperature, solvent, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-hydrazinylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The hydrazinyl group can participate in redox reactions.
Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or THF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of acetic acid or other catalysts.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes or ketones.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Antimicrobial and Antiviral Properties
Research has shown that pyridine derivatives, including 4-Chloro-3-hydrazinylpyridine, possess substantial antimicrobial and antiviral activities. The presence of the pyridine nucleus enhances the interaction with biological targets, making these compounds effective against a range of pathogens.
- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes. For instance, studies indicate that similar pyridine compounds can inhibit the growth of Staphylococcus aureus and other pathogenic bacteria .
- Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit inhibitory effects on various strains of bacteria and fungi, suggesting their potential as new antimicrobial agents in the treatment of infections .
Anticancer Activity
The anticancer properties of this compound are particularly promising, with research indicating its potential as a small molecule inhibitor in cancer therapy.
- Inhibition of Cancer Cell Proliferation : Studies have reported that this compound can significantly reduce the viability of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, MTT assays have shown a marked decrease in cell proliferation in cervical cancer models when treated with this compound .
- Case Study : In a study involving nude mice injected with cervical cancer cells, administration of this compound resulted in significant reductions in tumor size and weight over a treatment period, highlighting its potential as an effective anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Lysyl Oxidase-like 2 (LOXL2) : This enzyme is involved in extracellular matrix remodeling associated with cancer metastasis and fibrosis. Compounds similar to this compound have been shown to inhibit LOXL2, leading to reduced invasive potential in cancer cell lines .
- Impact on Collagen Synthesis : Research indicates that derivatives can inhibit collagen synthesis in hepatic stellate cells, which is crucial for the progression of liver fibrosis .
Data Summary Table
The following table summarizes key findings from studies examining the biological activity of this compound:
Mechanism of Action
The mechanism of action of 4-Chloro-3-hydrazinylpyridine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with carbonyl groups in biological molecules, leading to the formation of hydrazones. These interactions can disrupt normal cellular processes, contributing to the compound’s antimicrobial and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Comparison
4-Chloro-3-hydrazinylpyridine is unique due to the presence of both a chloro and a hydrazinyl group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts like 2-chloropyridine or 3-chloropyridine
Biological Activity
4-Chloro-3-hydrazinylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by a chlorine atom at the 4-position and a hydrazine group at the 3-position of the pyridine ring. This unique substitution pattern influences both its chemical reactivity and biological activity.
Synthesis Methods:
- The compound can be synthesized through nucleophilic substitution reactions involving 4-chloropyridine and hydrazine derivatives under controlled conditions, typically using solvents like ethanol or methanol .
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing its potential as an antimicrobial, antifungal, and anticancer agent.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against several pathogens. For instance:
- Candida Species: The compound has shown efficacy against Candida albicans, with minimum inhibitory concentration (MIC) values reported to be ≤ 25 µg/mL, outperforming standard antifungal agents like fluconazole .
- Bacterial Strains: It demonstrates activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with varying MIC values depending on the specific strain tested .
Antifungal Activity
The compound has been evaluated for its antifungal properties, particularly against strains such as Rhodotorula mucilaginosa and Geotrichum candidum. Many derivatives of this compound have shown enhanced antifungal activity compared to traditional treatments .
Anticancer Potential
Recent studies have indicated that derivatives of this compound possess anticancer properties. The mechanism involves the inhibition of specific enzymes associated with cancer cell proliferation. For example, certain synthesized derivatives have demonstrated significant cytotoxic effects on various cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:
- Inhibition of enzyme activity involved in metabolic pathways.
- Disruption of cellular processes through interaction with DNA or RNA.
- Induction of oxidative stress in microbial cells, leading to cell death .
Case Studies and Research Findings
-
Study on Antifungal Activity:
A series of novel compounds derived from this compound were synthesized and tested for antifungal efficacy against various strains. The results indicated that several derivatives exhibited superior antifungal activity compared to fluconazole, particularly against Candida albicans . -
Antimicrobial Spectrum:
In a comprehensive study evaluating the antimicrobial spectrum, this compound was tested against a range of bacterial and fungal pathogens. The findings highlighted its broad-spectrum activity, making it a candidate for further development as an antimicrobial agent .
Comparison with Related Compounds
Compound Name | Antimicrobial Activity | Antifungal Activity | Anticancer Activity |
---|---|---|---|
This compound | High | High | Moderate |
3-Chloro-2-hydrazinylpyridine | Moderate | Low | Low |
2-Hydrazinopyridine | Low | Moderate | High |
This table illustrates how the positioning of substituents on the pyridine ring influences the biological activities of related compounds.
Properties
IUPAC Name |
(4-chloropyridin-3-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-1-2-8-3-5(4)9-7/h1-3,9H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWLSWPWHGSLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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